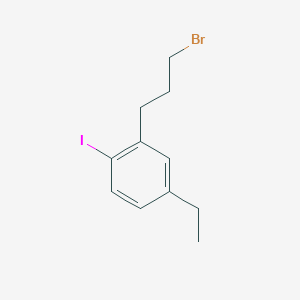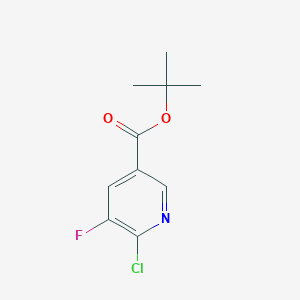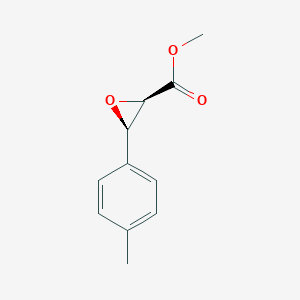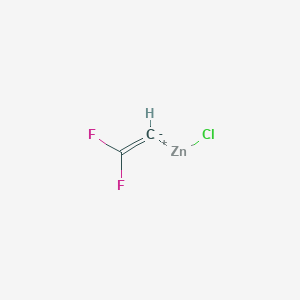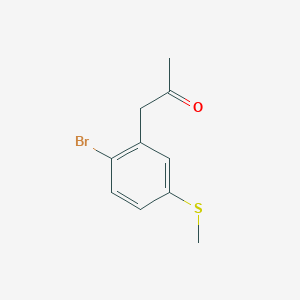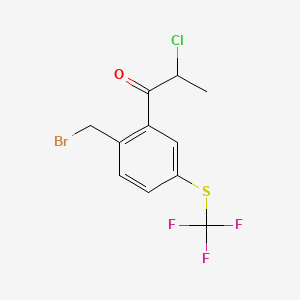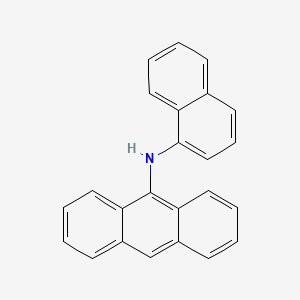
9-Anthracenamine, N-1-naphthalenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthracenamine, N-1-naphthalenyl-: is an organic compound with the molecular formula C24H17N . It is a derivative of anthracene and naphthalene, two polycyclic aromatic hydrocarbons. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenamine, N-1-naphthalenyl- typically involves the reaction of 9-anthracenamine with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 9-Anthracenamine, N-1-naphthalenyl- may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Anthracenamine, N-1-naphthalenyl- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: This compound can also be reduced to form various amine derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Anthracenamine, N-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromaticity and electronic properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit light when exposed to ultraviolet radiation. This property makes it useful in imaging and diagnostic applications.
Medicine: In medicine, derivatives of 9-Anthracenamine, N-1-naphthalenyl- are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mecanismo De Acción
The mechanism of action of 9-Anthracenamine, N-1-naphthalenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
9-Anthracenamine: A simpler derivative of anthracene.
1-Naphthylamine: A derivative of naphthalene.
Anthracene: A polycyclic aromatic hydrocarbon.
Naphthalene: Another polycyclic aromatic hydrocarbon.
Uniqueness: What sets 9-Anthracenamine, N-1-naphthalenyl- apart from these similar compounds is its combined structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules.
Propiedades
Número CAS |
101228-53-9 |
|---|---|
Fórmula molecular |
C24H17N |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-ylanthracen-9-amine |
InChI |
InChI=1S/C24H17N/c1-4-12-20-17(8-1)11-7-15-23(20)25-24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16,25H |
Clave InChI |
XMNYULMIIKXPGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


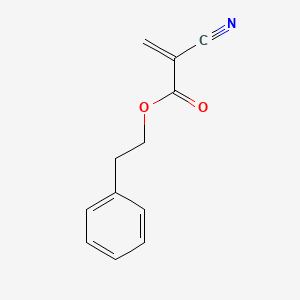
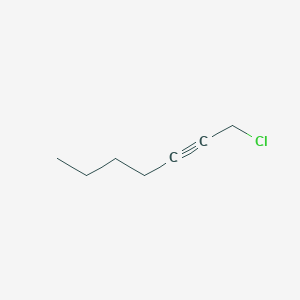

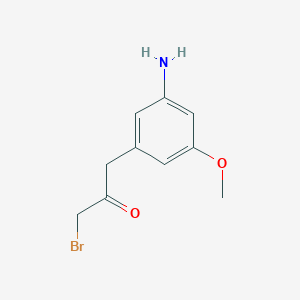
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
